molecular formula C18H23NO2 B1590620 (9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde CAS No. 28973-48-0

(9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde

Cat. No. B1590620
CAS RN: 28973-48-0
M. Wt: 285.4 g/mol
InChI Key: FZNYYMPPLIJMRC-UHFFFAOYSA-N
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Description

(9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde is a chemical compound with the following synonyms: (9alpha,13alpha,14alpha)-Morphinan, 3-Methoxy-17-methyl-, Hydrobromide, Monohydrate . Its chemical formula is C18H25NO•HBr•H2O , and its molecular weight is 370.32 g/mol . This compound belongs to the morphinan class and exhibits interesting pharmacological properties.


Molecular Structure Analysis

The molecular structure of 3-Methoxymorphinan-17-carbaldehyde consists of a morphinan core with a methoxy group (OCH3) at the 3-position and an aldehyde functional group (CHO) at the 17-position. The hydrobromide salt and monohydrate form are also part of the compound. The stereochemistry at the 9alpha, 13alpha, and 14alpha positions contributes to its unique properties .

properties

IUPAC Name

4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-21-14-6-5-13-10-17-15-4-2-3-7-18(15,16(13)11-14)8-9-19(17)12-20/h5-6,11-12,15,17H,2-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNYYMPPLIJMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC3C4C2(CCCC4)CCN3C=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde

CAS RN

28973-48-0
Record name (9α,13α,14α)-3-methoxymorphinan-17-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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